2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine
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Overview
Description
2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine typically involves the reaction of 4-isopropoxypiperidine with thiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
2-(4-Isopropoxypiperidin-1-yl)thiazol-4-amine is unique due to its specific combination of a thiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C11H19N3OS |
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Molecular Weight |
241.36 g/mol |
IUPAC Name |
2-(4-propan-2-yloxypiperidin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C11H19N3OS/c1-8(2)15-9-3-5-14(6-4-9)11-13-10(12)7-16-11/h7-9H,3-6,12H2,1-2H3 |
InChI Key |
LUDPUBDRDMSKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
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